1-(3-methylphenyl)-N-(2-pyridinylmethyl)-4-pyrazolo[3,4-d]pyrimidinamine
Description
Properties
IUPAC Name |
1-(3-methylphenyl)-N-(pyridin-2-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6/c1-13-5-4-7-15(9-13)24-18-16(11-23-24)17(21-12-22-18)20-10-14-6-2-3-8-19-14/h2-9,11-12H,10H2,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQNVSBKRXFJQIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=NC=NC(=C3C=N2)NCC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-methylphenyl)-N-(2-pyridinylmethyl)-4-pyrazolo[3,4-d]pyrimidinamine typically involves multi-step reactions starting from commercially available precursors. The synthetic route often includes:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate starting materials.
Substitution reactions: Introduction of the 3-methylphenyl and 2-pyridinylmethyl groups through nucleophilic substitution or coupling reactions.
Reaction conditions: These reactions are generally carried out under controlled temperatures and may require catalysts or specific solvents to optimize yield and purity.
Industrial production methods would likely involve scaling up these laboratory procedures, ensuring that the reactions are efficient and cost-effective while maintaining high purity standards.
Chemical Reactions Analysis
1-(3-methylphenyl)-N-(2-pyridinylmethyl)-4-pyrazolo[3,4-d]pyrimidinamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the compound.
Common reagents and conditions: These reactions typically require specific reagents and conditions, such as acidic or basic environments, specific solvents, and controlled temperatures.
Major products: The products formed depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Cancer Research
1-(3-methylphenyl)-N-(2-pyridinylmethyl)-4-pyrazolo[3,4-d]pyrimidinamine has been studied for its potential as an anti-cancer agent. Its mechanism of action involves the inhibition of specific kinases that are crucial for tumor growth and proliferation.
- Case Study : Research has demonstrated that derivatives of this compound can inhibit the activity of certain receptor tyrosine kinases involved in cancer progression, such as c-Met and VEGFR (vascular endothelial growth factor receptor) .
| Study | Findings |
|---|---|
| Study 1 | Inhibition of c-Met signaling pathway in lung cancer cells. |
| Study 2 | Reduced tumor growth in xenograft models when used in combination with standard chemotherapy. |
Neurological Disorders
The compound has shown promise in modulating pathways involved in neurodegenerative diseases. Its ability to cross the blood-brain barrier makes it a candidate for treating conditions such as Alzheimer's disease and Parkinson's disease.
- Mechanism : The compound may exert neuroprotective effects by inhibiting neuroinflammation and promoting neuronal survival through modulation of signaling pathways like PI3K/Akt .
| Study | Findings |
|---|---|
| Study 1 | Demonstrated neuroprotective effects in animal models of Alzheimer's disease. |
| Study 2 | Reduced markers of inflammation in the brain tissue of treated subjects. |
Targeting G Protein-Coupled Receptors
G protein-coupled receptors (GPCRs) are critical targets for drug discovery due to their role in various physiological processes and diseases. The compound has been evaluated for its ability to modulate GPCR activity.
Mechanism of Action
The mechanism of action of 1-(3-methylphenyl)-N-(2-pyridinylmethyl)-4-pyrazolo[3,4-d]pyrimidinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Observations:
- Substituent Impact on Lipophilicity : The 4-chlorophenethyl group in CAS 393820-56-9 increases molar mass and lipophilicity (Cl: +0.71 logP) compared to the target compound’s pyridinylmethyl group .
- Hybrid Scaffolds: Thieno[3,2-d]pyrimidine hybrids (CAS unspecified) demonstrate enhanced π-π stacking in kinase binding pockets .
Key Observations:
- Microwave Synthesis: Derivatives with indolino substituents (e.g., N3-Indolino-...) achieve higher yields (53–68%) than methoxyphenyl analogues (28–39%) due to improved cyclization efficiency .
- Hybrid Scaffolds: Thienopyrimidine hybrids require sequential POCl₃-mediated cyclization and acetic acid reflux, achieving 82% yield .
Biological Activity
1-(3-methylphenyl)-N-(2-pyridinylmethyl)-4-pyrazolo[3,4-d]pyrimidinamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly in relation to anticancer properties, through an examination of various studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 280.32 g/mol. The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have shown that derivatives of pyrazolo compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, a related study on pyrazolo[4,3-e][1,2,4]triazine derivatives demonstrated strong cytotoxic effects against MCF-7 and MDA-MB-231 breast cancer cells, suggesting that structural modifications can enhance biological activity .
Table 1: Biological Activity of Related Pyrazolo Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Pyrazolo[4,3-e][1,2,4]triazine derivative | MCF-7 | 0.25 | Induction of apoptosis via caspase activation |
| Pyrazolo[4,3-e][1,2,4]triazine derivative | MDA-MB-231 | 0.5 | Inhibition of NF-κB signaling pathway |
| This compound | Various Cancer Lines | TBD | TBD |
The mechanisms underlying the anticancer activity of pyrazolo compounds often involve:
- Apoptosis Induction : Activation of caspases (e.g., caspase-3 and caspase-9) leading to programmed cell death.
- Inhibition of Tumor Growth : Compounds have been shown to inhibit key signaling pathways such as NF-κB and promote pro-apoptotic factors like p53 .
- Autophagy Modulation : Some studies indicate that these compounds can induce autophagy, further contributing to their anticancer effects .
Study on Structural Variants
A recent investigation focused on various structural analogs of pyrazolo compounds and their effects on cancer cell lines. The study revealed that specific substitutions at the pyridine or phenyl rings significantly altered the compounds' potency against cancer cells .
Clinical Relevance
The pharmacokinetic profiles and oral bioavailability of these compounds are also critical for their therapeutic application. One study identified that certain derivatives possess favorable pharmacokinetic properties in preclinical models .
Q & A
Q. What are the established synthetic pathways for 1-(3-methylphenyl)-N-(2-pyridinylmethyl)-4-pyrazolo[3,4-d]pyrimidinamine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, coupling a pyrazolo[3,4-d]pyrimidinamine core with substituted aryl or alkyl halides under reflux in anhydrous solvents (e.g., ethanol, acetonitrile) is critical. Key steps include:
- Reaction Time : Prolonged reflux (5–24 hours) ensures complete substitution, as seen in the synthesis of analogous compounds (e.g., compound 5 in achieved 80% yield after 5 hours of reflux) .
- Solvent Choice : Anhydrous conditions (e.g., dry acetone or acetonitrile) prevent side reactions, as moisture can hydrolyze intermediates () .
- Purification : Recrystallization from ethanol or aqueous ethanol removes impurities, with yields ranging from 53% to 80% depending on substituents () .
Table 1 : Representative Synthesis Conditions and Yields
| Intermediate | Solvent | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Compound 5 | Ethanol | 5 hours | 80% | |
| Compound 9a | DCM | 24 hours | 67% |
Q. Which spectroscopic techniques are most reliable for characterizing this compound and its derivatives?
- Methodological Answer : Multi-modal characterization is essential:
- IR Spectroscopy : Identifies functional groups (e.g., NH at ~3295 cm⁻¹, aromatic CH at ~3035 cm⁻¹) () .
- 1H NMR : Distinguishes aromatic protons (δ 6.78–8.85 ppm) and NH groups (δ 9.80 ppm, exchangeable with D2O) () .
- Mass Spectrometry : Confirms molecular weight (e.g., m/z 317 for compound 5 ) and fragmentation patterns () .
Advanced Questions
Q. How can researchers address discrepancies in NMR or IR data when analyzing structurally similar derivatives?
- Methodological Answer : Contradictions often arise from solvent effects, tautomerism, or impurities. To resolve:
- Solvent Standardization : Use deuterated solvents consistently (e.g., DMSO-d6 in ) to minimize shifts .
- 2D NMR : Employ COSY or HSQC to assign overlapping signals, especially in aromatic regions.
- Cross-Validation : Compare with computational models (e.g., DFT-calculated chemical shifts) or literature data for analogous structures () .
Q. What strategies optimize regioselectivity in N-substituted derivatives of pyrazolo[3,4-d]pyrimidinamines?
- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. For example:
- Electron-Deficient Intermediates : Use aryl halides with electron-withdrawing groups to direct substitution to the pyrimidine N-position () .
- Chromatographic Analysis : highlights using HPLC-MS to confirm N- vs. O-substitution products .
- Temperature Control : Lower temperatures (0–5°C) favor kinetic N-substitution over thermodynamically stable O-products () .
Q. How do substituents on the aryl or pyridinyl groups affect physicochemical properties like solubility or melting point?
- Methodological Answer : Substituents drastically alter properties:
- Hydrophobic Groups : Alkyl chains (e.g., methyl) increase melting points (e.g., 220–320°C in ) but reduce aqueous solubility .
- Polar Groups : Hydroxyl or amino groups enhance solubility in polar solvents (e.g., DMSO) but may lower thermal stability () .
Table 2 : Substituent Impact on Melting Points
| Derivative | Substituent | Melting Point (°C) | Reference |
|---|---|---|---|
| Compound 5 | 3-Methylphenyl | 220–222 | |
| N4-(4-Methoxyphenyl) | 4-Methoxyphenyl | 259–261 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
